5-Chloroquinoline-2-carboxylic acid
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Overview
Description
5-Chloroquinoline-2-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a chlorine atom at the 5th position and a carboxylic acid group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloroquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate, followed by cyclization to form the quinoline ring . Another method involves the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products:
Oxidation: Quinoline-2,5-dicarboxylic acid.
Reduction: 5-chloroquinoline-2-methanol or 5-chloroquinoline-2-carbaldehyde.
Substitution: 5-aminoquinoline-2-carboxylic acid or 5-hydroxyquinoline-2-carboxylic acid.
Scientific Research Applications
5-Chloroquinoline-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . Additionally, it can modulate various signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks the chlorine atom at the 5th position, resulting in different biological activities.
5-Bromoquinoline-2-carboxylic acid: Contains a bromine atom instead of chlorine, which can alter its reactivity and biological properties.
5-Fluoroquinoline-2-carboxylic acid: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
Uniqueness: 5-Chloroquinoline-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-chloroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPSPUQAPOBPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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